![molecular formula C7H11NO2 B1388123 2-氮杂螺[3.3]庚烷-6-羧酸 CAS No. 1172691-93-8](/img/structure/B1388123.png)

2-氮杂螺[3.3]庚烷-6-羧酸

描述

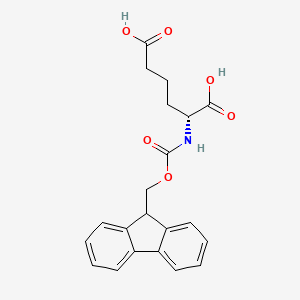

“2-Azaspiro[3.3]heptane-6-carboxylic acid” is a chemical compound with the molecular formula C7H11NO2 . It is a sterically constrained amino acid that has been used in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of “2-Azaspiro[3.3]heptane-6-carboxylic acid” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of “2-Azaspiro[3.3]heptane-6-carboxylic acid” is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Azaspiro[3.3]heptane-6-carboxylic acid” include ring closure reactions of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Physical And Chemical Properties Analysis

The physical form of “2-Azaspiro[3.3]heptane-6-carboxylic acid” is an off-white solid. It has a molecular weight of 255.19 and should be stored at 0-8°C .科学研究应用

Medicinal Chemistry and Drug Design

The structural uniqueness of 2-Azaspiro[3.3]heptane-6-carboxylic acid makes it a valuable compound in medicinal chemistry. Its spirocyclic framework is advantageous for creating sterically constrained amino acids, which are crucial in the design of peptidomimetic drugs . These drugs mimic the structure of peptides and can be more efficient and selective ligands for biological targets, potentially leading to enhanced biological activity.

Synthesis of Ornithine and GABA Analogues

This compound serves as a precursor for the synthesis of analogues of ornithine and GABA (gamma-aminobutyric acid), which are significant in biological processes . Ornithine plays a role in the urea cycle, while GABA is a major inhibitory neurotransmitter in the brain. The analogues derived from 2-Azaspiro[3.3]heptane-6-carboxylic acid can be used to study these biological pathways or to develop drugs that modulate their activity.

Development of Sterically Constrained Amino Acids

Sterically constrained amino acids have a distinctive place in organic chemistry due to their potential for pre-organization of functional groups . This pre-organization can lead to compounds that are more effective in their interactions with biological molecules, making them of great interest for drug development and biochemical research.

Exploration of Spirocyclic Scaffolds

Spirocyclic scaffolds, like those found in 2-Azaspiro[3.3]heptane-6-carboxylic acid, offer a wide variation in the spatial disposition of functional groups . This variability is beneficial for creating molecules with specific three-dimensional shapes, which is critical for the interaction with biological targets and can lead to the discovery of new drugs with unique mechanisms of action.

Biochemistry Research

In biochemistry, the analogues of natural compounds created from 2-Azaspiro[3.3]heptane-6-carboxylic acid can be used to investigate the structure-function relationships of enzymes and receptors . By studying how these analogues interact with biological systems, researchers can gain insights into the fundamental processes of life.

Chemical Synthesis

The compound’s unique structure allows for the development of novel synthetic routes in chemical synthesis . It can be used to create complex molecules that are otherwise difficult to synthesize, aiding in the advancement of synthetic organic chemistry.

安全和危害

未来方向

The sterically constrained nature of “2-Azaspiro[3.3]heptane-6-carboxylic acid” makes it a potential candidate for the design of peptidomimetic drugs . Its rigid spirocyclic scaffold provides a wide variation of spatial disposition of functional groups, which could be beneficial in drug discovery and design .

属性

IUPAC Name |

2-azaspiro[3.3]heptane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZSACKMXZHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.3]heptane-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 2-Azaspiro[3.3]heptane-derived amino acids like 2-Azaspiro[3.3]heptane-6-carboxylic acid?

A1: The paper focuses on synthesizing 2-Azaspiro[3.3]heptane-derived amino acids as potential analogues of important biological molecules like ornithine and GABA []. These analogues, including 2-Azaspiro[3.3]heptane-6-carboxylic acid, are interesting because the constrained spirocyclic scaffold can influence their conformational flexibility and potentially lead to enhanced selectivity and potency when interacting with biological targets compared to their natural counterparts []. This research is significant for developing new therapeutic agents by exploring the structure-activity relationship of these novel compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)

![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)

![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)